molecular formula C8H4ClNO B112051 2-Chloro-3-cyanobenzaldehyde CAS No. 165187-24-6

2-Chloro-3-cyanobenzaldehyde

Cat. No.: B112051
CAS No.: 165187-24-6
M. Wt: 165.57 g/mol
InChI Key: MVYGQIWGZGMFAU-UHFFFAOYSA-N
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Description

2-Chloro-3-cyanobenzaldehyde is a halogenated aromatic aldehyde with a molecular formula $ \text{C}8\text{H}4\text{ClNO} $. This compound features a chlorine atom at the 2-position, a cyano group (-CN) at the 3-position, and an aldehyde (-CHO) group at the 1-position of the benzene ring. Its unique substitution pattern confers reactivity in both electrophilic aromatic substitution and nucleophilic addition reactions, making it a versatile intermediate in organic synthesis. Notably, it is utilized in the preparation of pharmaceutical agents, such as pyridine derivatives for treating memory and cognitive disorders .

Preparation Methods

Silver-Mediated Conversion to 2-Chloro-3-cyanobenzaldehyde

The second stage involves converting 2-chloro-3-cyano-benzal bromide to the target aldehyde using silver salts. This step exploits the nucleophilic substitution of bromide by a hydroxyl group, followed by oxidation to the aldehyde.

Reaction Protocol

The benzal bromide intermediate is dissolved in ethanol and treated with silver nitrate (AgNO₃) under reflux conditions. The reaction mechanism proceeds via:

  • Coordination of Ag⁺ to the bromide, weakening the C-Br bond.

  • Nucleophilic attack by water (from the alcoholic solvent) to form a geminal diol intermediate.

  • Dehydration of the diol to yield the aldehyde .

Typical conditions :

  • Solvent : Ethanol (10–20 mL per gram of benzal bromide).

  • Silver salt loading : Stoichiometric AgNO₃ relative to bromide.

  • Temperature : Reflux (≈78°C) for 4–6 hours.

Post-reaction, the mixture is cooled, filtered to remove silver bromide, and concentrated to isolate the aldehyde. Purification via distillation or chromatography yields >95% pure product .

Comparative Analysis of Methodologies

The two-step process outlined above is the most widely documented industrial route. However, variations in brominating agents and solvents have been explored:

ParameterStandard Method (HU219356B)Alternative Approaches
Brominating Agent N-bromosuccinimide (NBS)Elemental bromine (Br₂)
Solvent Carbon tetrachlorideDichloroethane, tetrahydrofuran
Initiator AIBNDi-tert-butyl peroxide
Yield 85–90% (crude)70–75% (lower selectivity)

NBS remains preferred due to its controlled release of bromine radicals, reducing over-bromination risks. Elemental bromine, while cheaper, often leads to tribromide byproducts requiring additional purification .

Industrial Scale-Up Challenges

Key challenges in large-scale production include:

  • Radical control : Ensuring uniform UV exposure in batch reactors to prevent localized over-bromination.

  • Silver recovery : Implementing continuous filtration systems to reclaim AgBr for cost efficiency.

  • Purity standards : HPLC monitoring is essential to limit residual benzyl bromide (<0.5%) in the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-cyanobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Scientific Research Applications

2-Chloro-3-cyanobenzaldehyde serves as a valuable intermediate in various research applications:

Organic Synthesis

  • Pharmaceuticals : Acts as a building block for synthesizing heterocyclic compounds with potential biological activities. It is involved in the development of drugs targeting specific enzymes or receptors.
  • Agrochemicals : Used in the production of herbicides and pesticides due to its reactive functional groups.

Biological Studies

  • Enzyme Inhibition : Investigated for its ability to inhibit specific cytochrome P450 enzymes (e.g., CYP1A2), which has implications for drug metabolism and safety profiles.
  • Antifungal Properties : Exhibits notable antifungal activity, making it a candidate for further pharmacological studies aimed at treating fungal infections.

Medicinal Chemistry

  • Explored for potential use in treating diabetes and neurodegenerative diseases due to its inhibitory effects on glycogen synthase kinase-3 beta (GSK-3β) . This protein kinase is implicated in various metabolic disorders, and compounds derived from this compound have shown promise as therapeutic agents .

Case Study 1: Inhibition of GSK-3β

A study demonstrated that derivatives of this compound could effectively inhibit GSK-3β, leading to reduced glucose levels in diabetic models. This inhibition was linked to improved insulin sensitivity and potential neuroprotective effects against neurodegenerative diseases like Alzheimer's .

Case Study 2: Synthesis of Heterocycles

Research highlighted the use of this compound as a critical intermediate in synthesizing polycyclic quinazolinones via Ugi four-component reactions. The study reported yields ranging from 33% to 80%, showcasing the compound's versatility in forming complex structures relevant to medicinal chemistry .

Data Table: Summary of Applications

Application AreaSpecific UsesNotable Findings
Organic SynthesisBuilding block for pharmaceuticals and agrochemicalsKey intermediate in drug development
Biological StudiesEnzyme inhibition studiesPotential inhibitor of CYP1A2
Medicinal ChemistryTreatment for diabetes and neurodegenerative diseasesGSK-3β inhibition linked to improved insulin response

Mechanism of Action

The mechanism of action of 2-Chloro-3-cyanobenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of enzyme activity. The cyano group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds are compared based on substituent positions and functional groups:

Compound Substituents (Positions) Functional Groups Key Applications
2-Chloro-3-cyanobenzaldehyde Cl (2), CN (3), CHO (1) Aldehyde, cyano, chloro Pharmaceutical intermediates
3-Chlorobenzaldehyde Cl (3), CHO (1) Aldehyde, chloro Industrial/laboratory synthesis
2-Chloro-3-methoxybenzaldehyde Cl (2), OCH₃ (3), CHO (1) Aldehyde, methoxy, chloro Research applications (e.g., ligand design)

Physicochemical Properties

  • Electron-Withdrawing Effects: The -CN group in this compound enhances electrophilicity at the aldehyde position compared to 3-Chlorobenzaldehyde, facilitating nucleophilic attacks in synthesis .
  • Steric and Solubility Differences: The methoxy group in 2-Chloro-3-methoxybenzaldehyde improves solubility in polar solvents but reduces reactivity compared to the electron-deficient cyano group .

Key Research Findings

  • Pharmaceutical Relevance: this compound is critical in synthesizing racemic pyridine dicarboxylates, which are resolved via chiral chromatography into enantiomers for targeted cognitive therapies .
  • Industrial Limitations: 3-Chlorobenzaldehyde’s lack of a cyano group restricts its use in high-complexity syntheses, though it remains cost-effective for bulk applications .
  • Research Potential: 2-Chloro-3-methoxybenzaldehyde’s methoxy group offers tunable electronic properties for catalysis or material science, though its applications are less explored compared to cyano analogs .

Biological Activity

2-Chloro-3-cyanobenzaldehyde (CAS Number: 165187-24-6) is an organic compound with the molecular formula C8_8H4_4ClNO and a molecular weight of 165.58 g/mol. This compound has garnered interest in various fields due to its potential biological activities, including antimicrobial, cytotoxic, and enzyme inhibitory properties.

The structure of this compound features a chloro group and a cyano group attached to a benzaldehyde moiety. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, which may lead to the inhibition or modulation of enzyme activity. The cyano group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound's binding affinity and specificity towards various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives, this compound was shown to inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism underlying this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Cytotoxicity

The cytotoxic effects of this compound have been assessed against various cancer cell lines. For instance, it demonstrated moderate cytotoxicity against liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3) cancer cell lines, with IC50_{50} values indicating its potential as an anticancer agent . The structure-activity relationship (SAR) studies suggest that modifications to the cyano or chloro groups can significantly enhance or diminish cytotoxic effects.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes. For example, it was found to inhibit aromatase and glycosyltransferase activities, which are crucial in various metabolic processes. This inhibition could provide insights into its potential therapeutic applications in hormone-related cancers .

Case Studies

  • Antimicrobial Efficacy : A recent study reported that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests that the compound could be a candidate for developing new antimicrobial agents .
  • Cytotoxicity Assessment : In vitro assays revealed that this compound had an IC50_{50} value of 86 µM against WRL-68 cells. This moderate activity highlights its potential as a lead compound for further modification and optimization in cancer therapy .

Table 1: Biological Activity Summary of this compound

Biological ActivityTarget Organism/Cell LineIC50_{50} / MIC (µg/mL)Reference
AntimicrobialStaphylococcus aureus32
AntimicrobialEscherichia coli32
CytotoxicityWRL-6886
CytotoxicityCaco2Not specified

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-3-cyanobenzaldehyde, and how can purity be optimized?

  • Methodological Answer : A common approach involves substituting halogen or cyano groups on a benzaldehyde scaffold. For example, chlorination of 3-cyanobenzaldehyde using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled temperatures (40–60°C) may yield the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (ethanol/water mixtures) is recommended. Purity (>95%) can be verified using HPLC with UV detection .

Q. How should this compound be stored to prevent degradation?

  • Methodological Answer : Store at 0–6°C in airtight, light-resistant containers to minimize hydrolysis of the aldehyde and cyano groups. Stability tests under nitrogen atmosphere are advised for long-term storage. Degradation products (e.g., carboxylic acids) can be monitored via FTIR or LC-MS .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., chlorine at C2, cyano at C3) and aldehyde proton (δ ~10 ppm).
  • FTIR : For aldehyde C=O stretch (~1700 cm⁻¹) and cyano C≡N (~2200 cm⁻¹).
  • GC-MS/EI : To confirm molecular ion peaks and fragmentation patterns. Cross-reference with databases like NIST for validation .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound be resolved?

  • Methodological Answer : Discrepancies (e.g., unexpected NMR splitting or IR shifts) may arise from tautomerism or solvent interactions. Perform variable-temperature NMR to detect tautomeric equilibria. Solvent effects can be tested by repeating analyses in DMSO-d₆ vs. CDCl₃. Computational modeling (DFT) of vibrational spectra may also clarify assignments .

Q. What strategies mitigate side reactions during nucleophilic substitution at the chloro position?

  • Methodological Answer : The electron-withdrawing cyano group activates the chloro substituent for SNAr reactions. Use polar aprotic solvents (DMF, DMSO) and catalysts like CuI or Pd(PPh₃)₄ for cross-coupling. Monitor competing aldehyde oxidation by including radical scavengers (e.g., BHT) and maintaining inert atmospheres .

Q. How can this compound be applied in designing bioactive molecules?

  • Methodological Answer : The compound serves as a precursor for Schiff base ligands (via aldehyde-amine condensation) in metal complexes with potential antimicrobial activity. For drug discovery, functionalize the aldehyde group to create hydrazone or thiosemicarbazone derivatives, followed by in vitro bioactivity screening against target enzymes (e.g., kinases) .

Q. What experimental designs are optimal for studying the compound’s reactivity in multi-step syntheses?

  • Methodological Answer : Use a fractional factorial design to evaluate variables: temperature, solvent polarity, and catalyst loading. For example, in Suzuki-Miyaura coupling, vary Pd catalyst (0.5–5 mol%), base (K₂CO₃ vs. Cs₂CO₃), and solvent (THF vs. toluene). Analyze yields via HPLC and optimize using response surface methodology (RSM) .

Q. Data Interpretation & Challenges

Q. How should researchers address inconsistent yield reports in published syntheses of this compound?

  • Methodological Answer : Variability often stems from differences in starting material purity or reaction scale. Reproduce methods using standardized reagents (e.g., ≥99% purity) and document exact conditions (e.g., stirring rate, reflux time). Compare kinetic data (reaction progress via TLC) to identify critical control points .

Q. What analytical approaches validate the compound’s stability under catalytic conditions?

  • Methodological Answer : Employ in situ FTIR or Raman spectroscopy to monitor aldehyde group integrity during reactions. For heterogeneous catalysis, use XPS or SEM-EDS to detect metal leaching. Stability can also be assessed via accelerated aging studies (elevated temperatures) with periodic LC-MS analysis .

Q. Safety & Handling

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Use fume hoods and PPE (nitrile gloves, lab coat) due to potential skin/eye irritation. In case of exposure, rinse with water for 15 minutes (skin) or use an eyewash station (eyes). Spills should be neutralized with sodium bicarbonate and disposed as hazardous waste .

Properties

IUPAC Name

2-chloro-3-formylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO/c9-8-6(4-10)2-1-3-7(8)5-11/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYGQIWGZGMFAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C#N)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10474819
Record name 2-Chloro-3-cyanobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165187-24-6
Record name 2-Chloro-3-cyanobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-chloro-3-methylbenzaldehyde (19.4 g) in ethanol (45 ml) was added an aqueous hydroxylamine hydrochloride (9.7 g) solution (12 ml), and an aqueous sodium hydroxide (6.9 g) solution (10 ml) was added. The mixture was stirred at room temperature for 1.5 hours. Water (500 ml) was added and the precipitated crystals were collected by filtration. The obtained white crystals (16.1 g) were dissolved in acetic anhydride (50 ml) and the mixture was heated under reflux for 2.5 hours. The reaction mixture was concentrated under reduced pressure and the obtained residue was purified by silica gel column chromatography (eluent:hexane-ethyl acetate (5:1)) to give 2-cyano-6-methylchlorobenzene (10.9 g) as a white solid. A suspension of 2-cyano-6-methylchlorobenzene (10.9 g), N-bromosuccinimide (12.8 g) and benzoyl peroxide (523 mg) in carbon tetrachloride (100 ml) was heated under reflux for 3.5 hours. The insoluble material was filtered off and the filtrate was concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (eluent:hexane-ethyl acetate (20:1)) to give 2-chloro-3-cyanobenzaldehyde (12.8 g) as a colorless oil. Subsequently, the title compound was prepared from 2-chloro-3-cyanobenzaldehyde, 3-aminopyrazole and ethyl 3-ketohexanoate in the same manner as in Example 25.
Quantity
10.9 g
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12.8 g
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100 mL
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523 mg
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Synthesis routes and methods II

Procedure details

The crude product of the compound from Example II is dissolved in 1.5 l of 95% ethanol and warmed to 60° C. A solution of 186 g (1.1 mol) of silver nitrate in 380 ml of water which has been mixed with 750 ml of ethanol is rapidly added dropwise thereto at this temperature. After addition is complete, the mixture is subsequently stirred for one hour and then mixed with 50 ml of saturated sodium chloride solution. After cooling, the silver salts are filtered off and the filtrate is concentrated. The residue is taken up in methylene chloride and purified by filtration through a short silica gel column (eluent: dichloromethane). After concentrating the product fractions, 88 g (81%) of the title compound are obtained.
[Compound]
Name
crude product
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0 (± 1) mol
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1.5 L
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50 mL
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750 mL
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380 mL
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186 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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